molecular formula C27H34N2O6 B613406 Fmoc-N-Me-Lys(Boc)-OH CAS No. 197632-76-1

Fmoc-N-Me-Lys(Boc)-OH

Cat. No.: B613406
CAS No.: 197632-76-1
M. Wt: 482,58 g/mole
InChI Key: JMBKBGOKNZZJQA-QHCPKHFHSA-N
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Description

Fmoc-N-Me-Lys(Boc)-OH, also known as N-alpha-Fmoc-N-epsilon-(Boc, methyl)-lysine, is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique protective groups, which facilitate the incorporation of lysine residues into peptides. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group, a tert-butyloxycarbonyl (Boc) group protecting the epsilon-amino group, and a methyl group attached to the lysine side chain.

Biochemical Analysis

Biochemical Properties

Fmoc-N-Me-Lys(Boc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of site-specifically lysine monomethylated peptides . The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is used in solid-phase peptide synthesis (SPPS) where it interacts with coupling reagents such as hydroxybenzotriazole (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluroniumhexafluorophosphate (HBTU) . These interactions facilitate the incorporation of the modified lysine residue into the growing peptide chain.

Cellular Effects

This compound influences various cellular processes when incorporated into peptides. The modified lysine residue can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing N’-Boc-N-Fmoc-N-methyl-L-lysine have been shown to modulate histone methylation, which in turn affects gene expression . Additionally, the compound’s incorporation into peptides can influence cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into peptides through SPPS. The compound undergoes consecutive reductive benzylation and reductive methylation, followed by debenzylation and Boc protection . Once incorporated into peptides, N’-Boc-N-Fmoc-N-methyl-L-lysine can interact with biomolecules such as histones, leading to changes in gene expression through histone methylation . The compound can also inhibit or activate enzymes, depending on its position within the peptide sequence.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N’-Boc-N-Fmoc-N-methyl-L-lysine is stable under standard laboratory conditions, but its protective groups can be removed under specific conditions to facilitate peptide synthesis . Long-term effects on cellular function are observed when the compound is incorporated into peptides that modulate gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into peptides without causing adverse effects. At high doses, N’-Boc-N-Fmoc-N-methyl-L-lysine may exhibit toxic effects, particularly if the protective groups are not adequately removed during peptide synthesis . Threshold effects are observed when the compound reaches a concentration that significantly alters cellular processes or enzyme activity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as HOBt and HBTU during SPPS . Additionally, N’-Boc-N-Fmoc-N-methyl-L-lysine can affect metabolic flux by altering the activity of enzymes involved in histone methylation and other post-translational modifications . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s protective groups facilitate its transport to specific cellular compartments where peptide synthesis occurs . Once incorporated into peptides, N’-Boc-N-Fmoc-N-methyl-L-lysine can accumulate in specific tissues, depending on the peptide’s function and target .

Subcellular Localization

The subcellular localization of this compound is influenced by its protective groups and incorporation into peptides. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, peptides containing N’-Boc-N-Fmoc-N-methyl-L-lysine may localize to the nucleus, where they can modulate histone methylation and gene expression . The compound’s activity and function are closely tied to its subcellular localization.

Preparation Methods

The synthesis of Fmoc-N-Me-Lys(Boc)-OH involves several steps. The compound is typically prepared via consecutive reductive benzylation and reductive methylation in a one-pot reaction. This is followed by debenzylation through catalytic hydrogenolysis and Boc protection in another one-pot reaction

Chemical Reactions Analysis

Fmoc-N-Me-Lys(Boc)-OH undergoes various chemical reactions, including:

    Reductive Benzylation and Methylation: These reactions introduce the benzyl and methyl groups to the lysine side chain.

    Debenzylation: Catalytic hydrogenolysis is used to remove the benzyl group.

    Boc Protection: The tert-butyloxycarbonyl group is introduced to protect the epsilon-amino group.

Common reagents used in these reactions include formaldehyde, sodium cyanoborohydride, and hydrogen gas for catalytic hydrogenolysis . The major products formed from these reactions are the protected lysine derivatives, which are essential for peptide synthesis.

Comparison with Similar Compounds

Similar compounds to Fmoc-N-Me-Lys(Boc)-OH include other Fmoc-protected amino acids such as Fmoc-Lys(Boc)-OH and Fmoc-Arg(Pbf)-OH. These compounds also feature protective groups that facilitate peptide synthesis. this compound is unique due to the presence of the methyl group on the lysine side chain, which can impart distinct properties to the resulting peptides .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKBGOKNZZJQA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673999
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197632-76-1
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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